
Pregn-4-en-3,11-dione, 20,21-bis(acetyloxy)-17-hydroxy-, (20R)-
Vue d'ensemble
Description
Pregn-4-en-3,11-dione, 20,21-bis(acetyloxy)-17-hydroxy-, (20R)-, also known as progesterone, is a steroid hormone that is naturally produced by the ovaries, placenta, and adrenal glands in humans and other mammals. It is a key component of the female reproductive cycle, playing a role in the initiation and maintenance of pregnancy and the regulation of the menstrual cycle. Progesterone is also synthesized in laboratories and is used in a variety of medical treatments. In
Applications De Recherche Scientifique
Progesterone has a variety of scientific research applications, including the study of fertility, pregnancy, and the menstrual cycle. It is also used in the study of steroid hormone receptor structure and function, and in the development of new drugs and treatments for hormone-related diseases. Progesterone has also been used in the study of cell differentiation and in the development of new contraceptive methods.
Mécanisme D'action
Progesterone acts on the body through its interaction with Pregn-4-en-3,11-dione, 20,21-bis(acetyloxy)-17-hydroxy-, (20R)- receptors, which are present in many tissues and organs. Upon binding to these receptors, Pregn-4-en-3,11-dione, 20,21-bis(acetyloxy)-17-hydroxy-, (20R)- can activate a variety of downstream signaling pathways, resulting in a variety of physiological effects. For example, Pregn-4-en-3,11-dione, 20,21-bis(acetyloxy)-17-hydroxy-, (20R)- can stimulate the growth and differentiation of endometrial cells, inhibit ovulation, and stimulate the production of milk in the mammary glands.
Biochemical and Physiological Effects
Progesterone has a variety of biochemical and physiological effects on the body, including the stimulation of uterine growth and development, the inhibition of ovulation, the stimulation of milk production in the mammary glands, and the regulation of the menstrual cycle. Progesterone also plays a role in the regulation of the immune system, the regulation of the cardiovascular system, and the regulation of energy metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
The use of Pregn-4-en-3,11-dione, 20,21-bis(acetyloxy)-17-hydroxy-, (20R)- in laboratory experiments has several advantages, including its availability, its relatively low cost, and its ability to act on multiple physiological pathways. However, there are some limitations to its use in laboratory experiments, including its instability in the presence of light and heat, its potential for toxicity, and its potential for interference with other hormones.
Orientations Futures
The future of Pregn-4-en-3,11-dione, 20,21-bis(acetyloxy)-17-hydroxy-, (20R)- research is wide open, with potential applications in the development of new contraceptive methods, the study of hormone-related diseases, and the development of new drugs and treatments. Additionally, Pregn-4-en-3,11-dione, 20,21-bis(acetyloxy)-17-hydroxy-, (20R)- could be used in the study of stem cell differentiation and in the development of new therapies for cancer and other diseases. Finally, Pregn-4-en-3,11-dione, 20,21-bis(acetyloxy)-17-hydroxy-, (20R)- could be used in the study of the effects of environmental pollutants on the endocrine system.
Propriétés
IUPAC Name |
[(2R)-2-acetyloxy-2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O7/c1-14(26)31-13-21(32-15(2)27)25(30)10-8-19-18-6-5-16-11-17(28)7-9-23(16,3)22(18)20(29)12-24(19,25)4/h11,18-19,21-22,30H,5-10,12-13H2,1-4H3/t18-,19-,21+,22+,23-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSFDYNORBQIEW-RARQMUBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]([C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pregn-4-en-3,11-dione, 20,21-bis(acetyloxy)-17-hydroxy-, (20R)- | |
CAS RN |
4420-24-0 | |
| Record name | 17,20,21-Trihydroxypregn-4-ene-3,11-dione 20,21-diacetate, (20R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004420240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17,20,21-TRIHYDROXYPREGN-4-ENE-3,11-DIONE 20,21-DIACETATE, (20R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AL1U7J3NA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



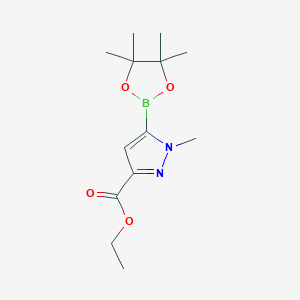

![4,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1430881.png)
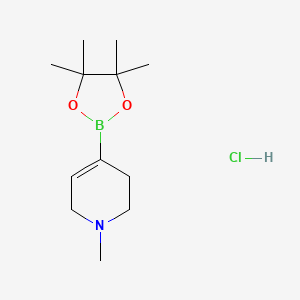
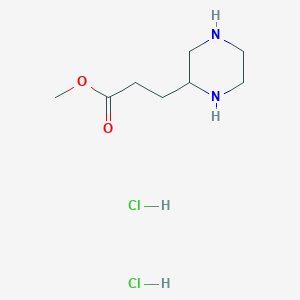



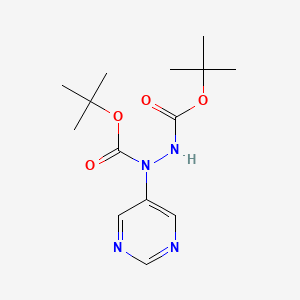
![Methyl 5-iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B1430894.png)
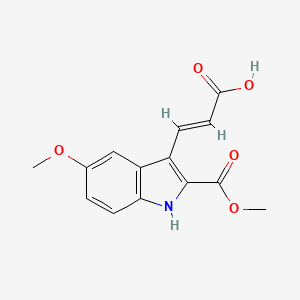
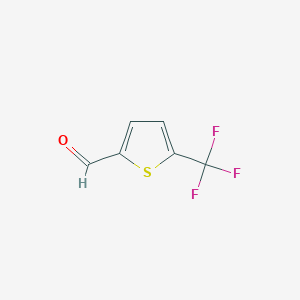
![5,7-Dichloro-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1430899.png)
![Ethyl 5-bromothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B1430901.png)